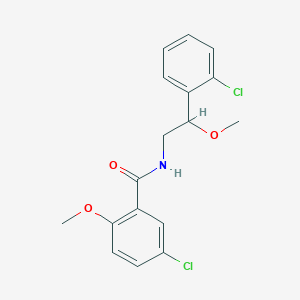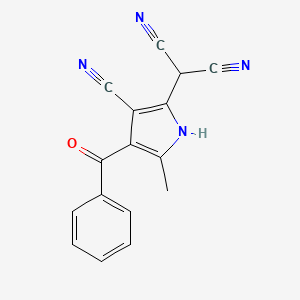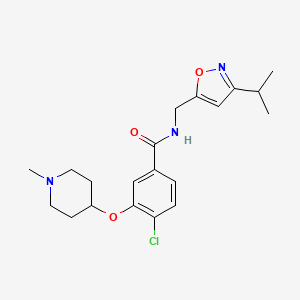![molecular formula C17H11F3N2O2S B2865189 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide CAS No. 303998-14-3](/img/structure/B2865189.png)
2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a phenyl group, a thiazole group, a carboxamide group, and a trifluoromethoxy group . These groups are common in many organic compounds and can contribute to various chemical properties and reactivities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar groups are often synthesized through various organic reactions, including nucleophilic substitution and coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The trifluoromethoxy group is an electron-withdrawing group, which could influence the compound’s electronic structure .Chemical Reactions Analysis
The presence of electron-withdrawing groups such as trifluoromethoxy in the compound may influence its reactivity, potentially affecting the outcome of various chemical transformations.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group could affect the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Electrochromic Devices
The compound has been used in the development of Electrochromic Devices . Specifically, it has been incorporated into polymers to create anodic materials. The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of PSNS . This results in a film that displays various colors from reduced to oxidized states .
Inhibitors of Human Soluble Epoxide Hydrolase
The compound has been synthesized as a series of N, N ′-disubstituted bis-ureas containing a lipophilic 4- (trifluoromethoxy)phenyl fragment . These synthesized compounds are promising as inhibitors of human soluble epoxide hydrolase .
Environmental Applications
The compound has potential environmental applications, particularly in the degradation of pollutants. This is based on studies focusing on the photocatalytic properties of related compounds.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
The compound interacts with its target, sEH, by inhibiting its activity . This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain decreases the HOMO and LUMO energy levels of the compound .
Biochemical Pathways
The inhibition of sEH affects the metabolic pathway of fatty acids, particularly the conversion of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxyeicosatrienoic acids (EETs), which are signaling molecules that have anti-inflammatory and vasodilatory effects .
Pharmacokinetics
Similar compounds with a 4-(trifluoromethoxy)phenyl fragment have shown dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing .
Result of Action
The inhibition of sEH by 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can lead to a decrease in inflammation and blood pressure due to the accumulation of EETs . This makes the compound a potential therapeutic agent for conditions such as hypertension, inflammation, and other related diseases .
Action Environment
The action, efficacy, and stability of 2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of the environment . Additionally, the compound’s bioavailability and efficacy can be influenced by factors such as the presence of other drugs or substances in the body, the individual’s metabolic rate, and genetic factors .
properties
IUPAC Name |
2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O2S/c18-17(19,20)24-13-8-6-12(7-9-13)21-15(23)14-10-25-16(22-14)11-4-2-1-3-5-11/h1-10H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHKXOXHDLMKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2865109.png)
![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2865110.png)

![9-(3-methoxyphenyl)-1-methyl-3-nonyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![1-[(2-Methylphenyl)methyl]-3-{[3-(trifluoromethyl)phenyl]methyl}imidazolidine-2,4,5-trione](/img/structure/B2865115.png)


![2-(1-adamantyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2865120.png)


![ethyl 2-[[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2865123.png)
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2865126.png)

